2-(tert-Butyldimethylsilyl)-1,3-dithiane

説明

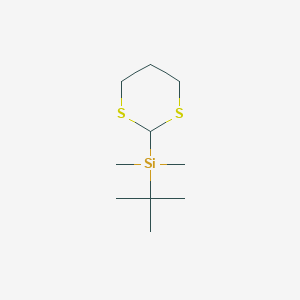

2-(tert-Butyldimethylsilyl)-1,3-dithiane is a chemical compound that belongs to the class of organosilicon compounds. It features a dithiane ring, which is a sulfur-containing heterocycle, and a tert-butyldimethylsilyl (TBDMS) group attached to the first carbon atom of the dithiane ring. This compound is known for its stability and utility in various chemical reactions, particularly in organic synthesis.

Synthetic Routes and Reaction Conditions:

From 1,3-dithiane: The compound can be synthesized by reacting 1,3-dithiane with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.

From 1,3-propanedithiol: Another method involves the reaction of 1,3-propanedithiol with tert-butyldimethylsilyl chloride under similar conditions.

Industrial Production Methods: The industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The dithiane ring can be oxidized to form the corresponding diketone.

Reduction: The compound can be reduced to form the corresponding dithiol.

Substitution: The TBDMS group can be substituted with other functional groups through various nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as lithium alkyls (RLi) and Grignard reagents (RMgX) are commonly used.

Major Products Formed:

Oxidation: The major product is the corresponding diketone.

Reduction: The major product is the corresponding dithiol.

Substitution: The major products depend on the nucleophile used, but common products include alkylated dithianes.

科学的研究の応用

Applications in Organic Synthesis

Protecting Group Chemistry:

TBDT is primarily utilized as a protecting group for carbonyl functionalities (ketones and aldehydes). Its stability under various reaction conditions allows for selective protection without interfering with other functional groups. The protection involves forming a cyclic dithiane acetal that can be removed under mild acidic conditions after the desired transformation .

Table 1: Comparison of Protecting Groups for Carbonyl Compounds

| Protecting Group | Stability | Reactivity | Deprotection Conditions |

|---|---|---|---|

| TBDT | High | Selective | Mild acid |

| THP | Moderate | Less selective | Strong acid |

| Acetal | Low | High | Acidic conditions |

Applications in Medicinal Chemistry

In medicinal chemistry, TBDT serves as a precursor in the synthesis of pharmaceuticals containing sulfur atoms. Its ability to facilitate the formation of complex molecular architectures makes it valuable in drug development .

Case Study: Synthesis of Spongistatin

In a notable study, TBDT was employed in the total synthesis of (+)-Spongistatin 2. The compound facilitated key reactions leading to the formation of polyol intermediates, showcasing its utility in complex natural product synthesis .

Applications in Natural Product Synthesis

TBDT has proven instrumental in synthesizing various natural products and alkaloids. Its role as a versatile reagent allows chemists to construct complex structures efficiently.

Example Reaction:

The anionic form of TBDT can participate in alkylation reactions with electrophiles, providing pathways to acyl silanes essential for further transformations .

Table 2: Notable Natural Products Synthesized Using TBDT

| Natural Product | Reference | Yield (%) |

|---|---|---|

| (+)-Spongistatin 2 | PMC2712115 | 78 |

| Complex Alkaloids | PMC3763842 | Varies |

作用機序

The mechanism by which 2-(tert-Butyldimethylsilyl)-1,3-dithiane exerts its effects involves its role as a protecting group. The TBDMS group protects the carbonyl group by forming a stable silyl ether, preventing it from reacting with other reagents. This allows for selective reactions to occur at other sites within the molecule. The molecular targets and pathways involved are specific to the reactions being performed, often involving nucleophilic attack or electrophilic substitution.

類似化合物との比較

tert-Butyldimethylsilyl ethers: These compounds are similar in structure but lack the dithiane ring.

Trimethylsilyl ethers: These are less stable compared to TBDMS ethers and are more susceptible to hydrolysis.

Uniqueness: 2-(tert-Butyldimethylsilyl)-1,3-dithiane is unique due to its combination of the dithiane ring and the TBDMS group, providing both stability and reactivity. This combination makes it particularly useful in organic synthesis and other applications where protection and stability are crucial.

生物活性

2-(tert-Butyldimethylsilyl)-1,3-dithiane is a compound that has garnered attention in the field of organic chemistry due to its potential biological activities and applications in synthetic methodologies. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure that includes a silyl protecting group. This compound is typically synthesized via thioacetalization reactions, where aldehydes are treated with 1,3-dithiol to form dithianes. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group for alcohols, enhancing the stability of the compound during various chemical transformations .

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, studies involving KB tumor cells and P338 murine leukemia cells reported IC50 values of 0.05 µg/mL and 0.25 µg/mL, respectively . This suggests a strong cytotoxic effect against these cancer types.

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida albicans, which poses a significant risk to immunocompromised individuals. The mechanism of action appears to involve disruption of fungal cell wall synthesis, although specific pathways remain to be elucidated .

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. The silyl group enhances lipophilicity, facilitating cellular uptake and interaction with target sites within cells. It is hypothesized that the compound may act by:

- Inhibiting key metabolic pathways : By interfering with enzymes involved in cell proliferation.

- Disrupting membrane integrity : Leading to increased permeability and eventual cell death in pathogens.

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

特性

IUPAC Name |

tert-butyl-(1,3-dithian-2-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2Si/c1-10(2,3)13(4,5)9-11-7-6-8-12-9/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISLIURJHXAPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339004 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95452-06-5 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of 2-(tert-Butyldimethylsilyl)-1,3-dithiane?

A1: this compound serves as a valuable reagent in organic synthesis. Specifically, its anionic form, generated by deprotonation, readily undergoes alkylation reactions with various electrophiles. [, ] This reactivity provides a versatile route to acyl silanes, which are important intermediates in numerous organic transformations. []

Q2: Can you provide an example of a specific reaction involving this compound?

A2: Yes, research highlights a one-flask bisalkylation reaction involving this compound. [] The reaction sequence begins with the anion of this compound reacting with an epoxide. Subsequently, a 1,4-Brook rearrangement occurs, followed by the addition of a second electrophile. This method allows for the efficient and controlled introduction of two different substituents into the molecule, showcasing the synthetic versatility of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。